N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide is a sulfonamide.
Scientific Research Applications
Anticancer Properties
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have shown promising results in anticancer research. A study by Ostapiuk, Matiychuk, and Obushak (2015) synthesized novel compounds similar in structure, which exhibited significant anticancer activity against various human tumor cell lines, including melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).
Cholinesterase Inhibition
Riaz et al. (2020) researched derivatives of this compound for their potential in inhibiting cholinesterases, enzymes involved in neurodegenerative diseases. Their study found that certain analogues exhibited moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's (Riaz et al., 2020).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) explored the compound's derivatives for their inhibition of lipase and α-glucosidase. These enzymes are significant in metabolic diseases like diabetes and obesity. Their study identified compounds with potent anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in these areas (Bekircan, Ülker, & Menteşe, 2015).
HIV-1 Reverse Transcriptase Inhibition
Frączek et al. (2015) researched the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. They identified a promising compound with potent inhibitory activity and acceptable solubility, which could serve as a lead scaffold for developing novel NNRTIs (Frączek et al., 2015).
Antibacterial and Antimicrobial Activities
Several studies have investigated the antibacterial and antimicrobial properties of derivatives of N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide. Singh et al. (2010) synthesized compounds that displayed notable antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Singh et al., 2010).
properties
Product Name |
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide |
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Molecular Formula |
C17H22ClN5O3S2 |
Molecular Weight |
444 g/mol |
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H22ClN5O3S2/c1-22-12-19-21-17(22)27-11-16(24)20-15-10-13(6-7-14(15)18)28(25,26)23-8-4-2-3-5-9-23/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,20,24) |
InChI Key |
XFNCTCYYVGIOJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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